1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
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Overview
Description
1-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride is a synthetic compound with the molecular formula C10H11ClF3N and a molecular weight of 237.6 g/mol
Preparation Methods
The synthesis of 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride involves several steps. One common method is the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials. Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . This allows the compound to effectively bind to its targets and exert its effects.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the trifluoromethyl group.
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride: This compound contains a chlorine atom in addition to the trifluoromethyl group.
The uniqueness of this compound lies in its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1228879-24-0 |
---|---|
Molecular Formula |
C10H11ClF3N |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
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